2-methoxy-5-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]phenol
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Overview
Description
2-Methoxy-5-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]phenol is a complex organic compound that features a pyrazole ring substituted with methoxyphenyl and methoxyphenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Catalysts such as palladium or platinum may be used to facilitate the reactions, and advanced purification techniques like chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methoxy-5-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]phenol has several applications in scientific research:
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-methoxy-5-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-[(4-methoxyphenyl)amino]methylphenol: Similar structure but with an amino group instead of a pyrazole ring.
2-Methoxy-5-methylphenol: Lacks the pyrazole ring and has a simpler structure.
4-Methoxyphenylboronic acid: Contains a boronic acid group instead of a pyrazole ring.
Uniqueness
2-Methoxy-5-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]phenol is unique due to its combination of a pyrazole ring with methoxyphenyl and methoxyphenol groups, which imparts distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C17H16N2O3 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
2-methoxy-5-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]phenol |
InChI |
InChI=1S/C17H16N2O3/c1-21-13-6-3-11(4-7-13)17-14(10-18-19-17)12-5-8-16(22-2)15(20)9-12/h3-10,20H,1-2H3,(H,18,19) |
InChI Key |
WXODWGSIRCRLTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)C3=CC(=C(C=C3)OC)O |
Origin of Product |
United States |
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